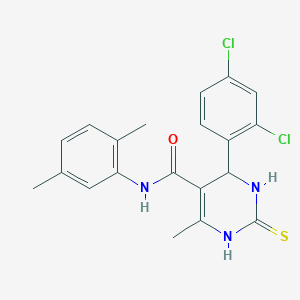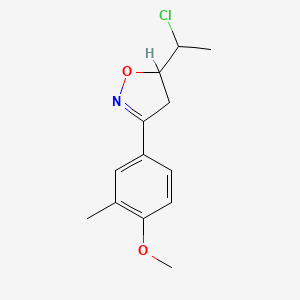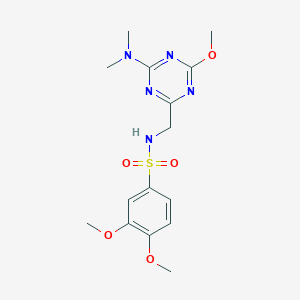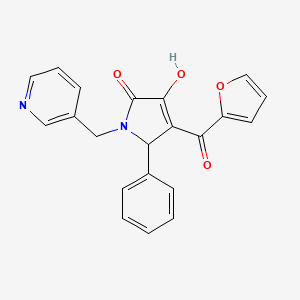![molecular formula C13H13N5OS2 B2996813 3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one CAS No. 883276-11-7](/img/structure/B2996813.png)
3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one is an intricate organic compound featuring a unique structure encompassing thiadiazole, pyrrolothieno, and pyrimidinone groups. This compound draws interest in numerous fields due to its complex structure and diverse functional groups that contribute to its dynamic chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one involves multiple steps:
Formation of 1,3,4-thiadiazole: : This core structure can be synthesized by cyclization of thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Attachment of Methylamino Group: : The thiadiazole derivative undergoes substitution reactions to introduce the methylamino group at the desired position.
Construction of Pyrrolothieno Moiety: : Utilizing suitable starting materials, the synthesis involves cyclization reactions often mediated by palladium-catalyzed cross-coupling to form the fused pyrrolo-thieno ring system.
Final Assembly: : The different moieties are combined in a reaction that facilitates the formation of the complete 3-methyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidinone framework.
Industrial Production Methods: Scaling up this synthesis for industrial production could involve optimization of each step to enhance yield and purity, using techniques such as continuous flow synthesis and automated reaction setups to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, typically involving common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction of specific functional groups (such as nitro to amino) can be carried out using agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Nucleophilic or electrophilic substitution reactions are possible, especially on the thiadiazole and pyrimidine rings, allowing modification of the functional groups attached to the core structure.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: : Halogenating agents, nucleophiles like amines and thiols.
Major Products: The primary products of these reactions would include various derivatives of the compound with modified functional groups, potentially enhancing its application in different fields.
Scientific Research Applications
Chemistry: The unique structure of 3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one makes it a useful scaffold for designing new chemical entities, especially in the field of heterocyclic chemistry.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore, exhibiting activity against various biological targets. Its ability to interact with enzymes and receptors makes it valuable for drug discovery.
Medicine: The compound’s diverse functional groups enable it to act as a lead compound in the development of new therapeutics, particularly in areas requiring modulation of enzymatic activity or receptor binding.
Industry: Industrial applications might include its use as a precursor in the synthesis of more complex molecules, or as a component in materials science for developing new polymers or coatings.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Molecular Targets: : Enzymes like kinases and proteases, receptors such as GPCRs, and nucleic acids.
Pathways Involved: : The binding to these targets can inhibit or modulate their activity, leading to downstream effects such as altered cellular signaling or transcriptional activity.
Comparison with Similar Compounds
Similar Compounds:
1,3,4-thiadiazole derivatives: : Share the thiadiazole core and exhibit similar reactivity and biological activities.
Pyrrolothieno analogs: : Compounds featuring the pyrrolothieno moiety, useful in exploring structure-activity relationships.
Pyrimidinone derivatives: : Provide a comparison for the effects of the pyrimidinone structure on chemical and biological behavior.
Highlighting Uniqueness: 3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one stands out due to the combination of its heterocyclic components, which impart unique chemical reactivity and biological potential not typically seen in more simplistic analogs. Its multifunctional nature allows it to participate in a broader range of reactions and applications compared to its individual components.
Properties
IUPAC Name |
4-methyl-5-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS2/c1-6-8-10(15-7-4-3-5-18(7)12(8)19)20-9(6)11-16-17-13(14-2)21-11/h3-5H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFBQSKDPVVNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CCCC3=N2)C4=NN=C(S4)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide](/img/structure/B2996730.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea](/img/structure/B2996732.png)
![Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2996733.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2996735.png)

![5-[(4-chlorophenoxy)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B2996738.png)

![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)
![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)

![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)

